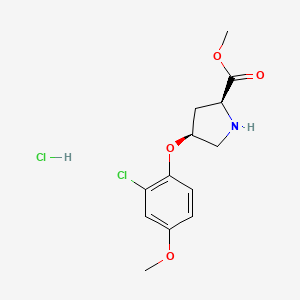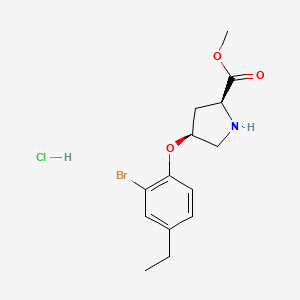![molecular formula C12H28Cl2N2 B1424662 n-Methyl-n-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride CAS No. 1220030-45-4](/img/structure/B1424662.png)
n-Methyl-n-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride
Overview
Description
“n-Methyl-n-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride” is a chemical compound . It’s important to note that piperidine derivatives, which this compound is a part of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A specific synthesis pathway for “n-Methyl-n-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride” is not available in the retrieved data.Molecular Structure Analysis
The molecular formula of “n-Methyl-n-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride” is C12H28Cl2N2 . The specific molecular structure is not available in the retrieved data.Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A specific chemical reaction analysis for “n-Methyl-n-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride” is not available in the retrieved data.Physical And Chemical Properties Analysis
The molecular weight of “n-Methyl-n-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride” is 271.27012 . Other specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Derivatives and Therapeutic Class
- A study by Nichols et al. (1986) explored derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine, including the alpha-methyl homologue (MDA) and the related N-methyl derivative. They found that the N-methyl derivative had a novel psychoactive effect, suggesting its potential as a prototype for a new pharmacologic class, possibly beneficial in psychotherapy (Nichols et al., 1986).
Analytical Properties
- Clark et al. (1995) conducted an analytical study comparing the properties of a series of N-substituted, 1-(3,4-methylenedioxyphenyl)-2-butanamines with 3,4-methylenedioxyamphetamine (MDA) derivatives. This study highlighted the importance of analyzing these compounds' UV absorption properties and their separation by liquid chromatography (Clark et al., 1995).
Neuroprotective Effects
- Hicks et al. (2000) explored the neuroprotective effects of two Ca(2+) channel blockers, LY042826 and LY393615, which have structural similarities to n-Methyl-n-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride. Their findings indicated significant protection against ischemia-induced brain injury in animal models, suggesting potential therapeutic applications (Hicks et al., 2000).
Thermodynamic Properties
- Das et al. (1993) provided an extensive evaluation of the thermodynamic and thermophysical properties of organic nitrogen compounds, including 2-butanamine and related structures. This study is crucial for understanding the physical behavior and applications of these compounds in various environments (Das et al., 1993).
Sigma Receptor Binding
- De Costa et al. (1992) synthesized and tested N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, which is structurally related to n-Methyl-n-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride. They found it to be a superpotent ligand specific for the sigma receptor, indicating its potential in understanding sigma receptor functions and developing novel therapeutic agents (De Costa et al., 1992).
Chemical Synthesis
- Xian (2012) reported on the synthesis of (S)-(+)-3-methyl-[2-(1-piperidinyl)phenyl]butylamine, a key intermediate in the preparation of repaglinide, an insulin-promoting secretion agent. This highlights the role of such compounds in the synthesis of medically relevant substances (Xian, 2012).
Anticancer Potential
- Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This demonstrates the potential of piperidine derivatives in developing new treatments for cancer (Rehman et al., 2018).
properties
IUPAC Name |
N-methyl-N-(2-piperidin-3-ylethyl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2.2ClH/c1-3-4-9-14(2)10-7-12-6-5-8-13-11-12;;/h12-13H,3-11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOIGJMNMDXQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCC1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-n-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424580.png)

![3-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424582.png)
![2-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424584.png)
![3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1424585.png)




![3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424594.png)
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1424599.png)


